molecular formula C7H3Cl3O3S B3024033 4-Chloro-3-(chlorosulfonyl)benzoyl chloride CAS No. 62574-66-7

4-Chloro-3-(chlorosulfonyl)benzoyl chloride

Cat. No.: B3024033
CAS No.: 62574-66-7
M. Wt: 273.5 g/mol
InChI Key: PNXMCBFANZCXMB-UHFFFAOYSA-N
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Description

4-Chloro-3-(chlorosulfonyl)benzoyl chloride is an organic compound with the molecular formula C7H3Cl3O3S. It is a derivative of benzoyl chloride and contains both chloro and chlorosulfonyl functional groups. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.

Preparation Methods

4-Chloro-3-(chlorosulfonyl)benzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-3-(chlorosulfonyl)benzoic acid with thionyl chloride in toluene under reflux conditions. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. The mixture is heated to reflux for about 14 hours until the complete consumption of the carboxylic acid is observed .

Chemical Reactions Analysis

4-Chloro-3-(chlorosulfonyl)benzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-chloro-3-(chlorosulfonyl)benzoic acid.

    Reduction: It can be reduced to form 4-chloro-3-sulfamoylbenzoyl chloride.

Common reagents used in these reactions include thionyl chloride, water, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-3-(chlorosulfonyl)benzoyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for research purposes.

    Medicine: It serves as a precursor in the synthesis of certain drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

4-Chloro-3-(chlorosulfonyl)benzoyl chloride can be compared with similar compounds such as:

The presence of both chloro and chlorosulfonyl groups in this compound makes it unique and highly versatile in various chemical syntheses.

Properties

IUPAC Name

4-chloro-3-chlorosulfonylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O3S/c8-5-2-1-4(7(9)11)3-6(5)14(10,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXMCBFANZCXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576042
Record name 4-Chloro-3-(chlorosulfonyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62574-66-7
Record name 4-Chloro-3-(chlorosulfonyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-(chlorosulfonyl)benzoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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